6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one
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Overview
Description
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one, can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing reaction conditions to increase yield and reduce costs. This may include using green solvents, catalysts, and other environmentally friendly procedures .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: It is used in the production of perfumes and fabric conditioners due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like DNA gyrase and COX, which are involved in bacterial replication and inflammation, respectively . This inhibition can lead to antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2H-1-benzopyran-2-one: Another coumarin derivative with similar biological activities.
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial properties.
6-Methylcoumarin: Used in perfumes and fabric conditioners.
Uniqueness
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
CAS No. |
111052-45-0 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-6-11-9(3)12-7-10(5-2)13(16)8-14(12)18-15(11)17/h7-8,16H,4-6H2,1-3H3 |
InChI Key |
PJQBDQZNQGXPBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C(=C2)CC)O)OC1=O)C |
Origin of Product |
United States |
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